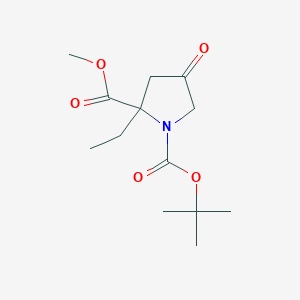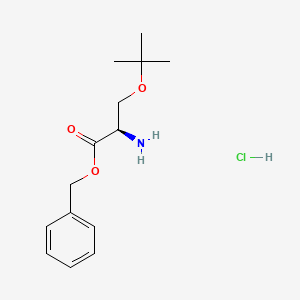
N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide (also known as N-Chloro-dimethyl-phenyl-dimethyl-propanamide) is a compound that has been widely studied in scientific research due to its unique properties. It is a colorless crystalline solid and is soluble in organic solvents. This compound has been used in a variety of applications, including as an intermediate in organic synthesis, as a reagent in analytical chemistry, and as a drug in pharmacology.
Applications De Recherche Scientifique
Spectrophotometric Analysis
N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide is involved in forming stable complexes useful in spectrophotometry. For example, in the presence of surfactant sodium dodecyl sulfonate, it can form a stable complex with Fe(III) in acetic acid-sodium acetate buffer solution, enabling its direct determination in aqueous solutions through spectrophotometric analysis. This method is simple and reliable (Shu, 2011).
Crystal Structure Analysis
This compound is also utilized in the synthesis and crystal structure analysis of related compounds. For instance, its reaction with other chemicals has been studied to determine crystal structures, which is important in understanding the molecular configuration and potential applications in various fields (Huang Ming-zhi et al., 2005).
Formation of Molecular Networks
In a study of 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, a related compound, it was found that molecules are linked by hydrogen bonds, forming a three-dimensional network. This demonstrates the potential of N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide derivatives in forming molecular structures which could be important in materials science and molecular engineering (Yalcin et al., 2012).
Quantum Chemical and Natural Bond Orbital Investigations
This compound and its derivatives have been subject to quantum chemical and natural bond orbital investigations to determine structural, thermodynamic, and vibrational characteristics. Such studies are crucial in understanding the electronic interactions and stability of these compounds, which can have implications in fields like materials science and drug design (Arjunan et al., 2012).
Propriétés
IUPAC Name |
N-(6-chloro-2,3-dimethylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-8-6-7-10(14)11(9(8)2)15-12(16)13(3,4)5/h6-7H,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQJSLXTIISWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1383225.png)


![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)

![tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1383236.png)






![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)
